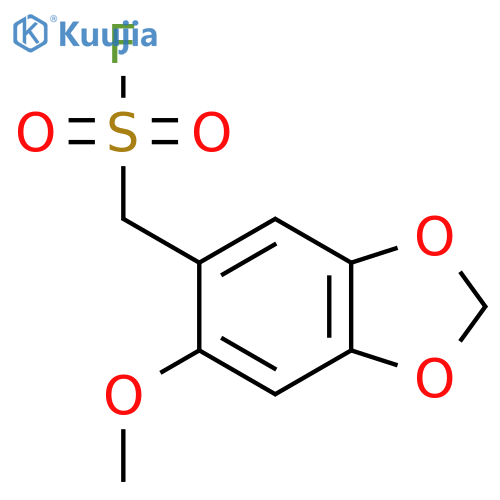

Cas no 2229463-98-1 ((6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride)

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- (6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride

- 2229463-98-1

- EN300-1989946

-

- インチ: 1S/C9H9FO5S/c1-13-7-3-9-8(14-5-15-9)2-6(7)4-16(10,11)12/h2-3H,4-5H2,1H3

- InChIKey: ADTCVCBEDIDMDT-UHFFFAOYSA-N

- SMILES: S(CC1=CC2=C(C=C1OC)OCO2)(=O)(=O)F

計算された属性

- 精确分子量: 248.01547272g/mol

- 同位素质量: 248.01547272g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 338

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 70.2Ų

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1989946-0.1g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 0.1g |

$1269.0 | 2023-09-16 | ||

| Enamine | EN300-1989946-1.0g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 1g |

$1442.0 | 2023-05-31 | ||

| Enamine | EN300-1989946-5g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 5g |

$4184.0 | 2023-09-16 | ||

| Enamine | EN300-1989946-0.25g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 0.25g |

$1328.0 | 2023-09-16 | ||

| Enamine | EN300-1989946-2.5g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 2.5g |

$2828.0 | 2023-09-16 | ||

| Enamine | EN300-1989946-5.0g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 5g |

$4184.0 | 2023-05-31 | ||

| Enamine | EN300-1989946-0.05g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 0.05g |

$1212.0 | 2023-09-16 | ||

| Enamine | EN300-1989946-10.0g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 10g |

$6205.0 | 2023-05-31 | ||

| Enamine | EN300-1989946-1g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 1g |

$1442.0 | 2023-09-16 | ||

| Enamine | EN300-1989946-10g |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride |

2229463-98-1 | 10g |

$6205.0 | 2023-09-16 |

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride 関連文献

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluorideに関する追加情報

Introduction to (6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride (CAS No. 2229463-98-1)

(6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. With the CAS number 2229463-98-1, this compound represents a unique structural motif that combines a dioxaindan core with a methanesulfonyl fluoride functional group. The presence of these distinct chemical features makes it a valuable intermediate in the development of various bioactive molecules.

The dioxaindan scaffold is particularly interesting due to its rigid bicyclic structure, which can serve as a stable framework for further functionalization. This structural motif is often employed in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. The methanesulfonyl fluoride (MsF) group, on the other hand, is well-known for its reactivity in sulfonylation reactions, making it a powerful tool for introducing sulfonyl groups into target molecules.

In recent years, there has been growing interest in the application of (6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride in the synthesis of novel pharmaceuticals. Its unique combination of structural features has been leveraged in the development of compounds with potential therapeutic applications in areas such as oncology, inflammation, and central nervous system disorders. The compound's ability to undergo selective sulfonylation reactions has made it a useful building block for constructing more complex and biologically active molecules.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The dioxaindan core provides a stable platform for further modifications, while the MsF group offers a reactive handle for introducing sulfonyl functionalities. This dual capability has been exploited in various synthetic strategies, enabling the rapid assembly of complex drug-like molecules. For instance, researchers have utilized this compound to synthesize derivatives with enhanced binding affinity to specific biological targets, thereby improving their potential as therapeutic agents.

Recent studies have highlighted the utility of (6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into the design of kinase inhibitors, researchers have been able to generate molecules with improved selectivity and potency. These findings underscore the importance of this intermediate in advancing drug discovery efforts.

The reactivity of the methanesulfonyl fluoride group also makes it an attractive choice for use in proteomics and protein modification studies. MsF-based reagents are widely used for the selective labeling and derivatization of proteins, providing valuable tools for understanding protein function and interaction networks. The incorporation of this functionality into a dioxaindan scaffold offers new possibilities for probing protein structure and dynamics.

In addition to its applications in drug discovery and protein science, (6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride has shown promise in materials science research. The rigid structure of the dioxaindan core can be exploited to design novel materials with unique properties, such as enhanced thermal stability or improved mechanical strength. These properties make it an attractive candidate for applications in advanced polymers and coatings.

The synthesis of this compound typically involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies highlight the compound's significance as a key intermediate in modern chemical synthesis.

The growing body of research on (6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride underscores its importance as a versatile building block in pharmaceutical and materials science applications. As our understanding of its reactivity and structural properties continues to evolve, we can expect to see further innovation and development in areas where this compound plays a critical role.

2229463-98-1 ((6-methoxy-1,3-dioxaindan-5-yl)methanesulfonyl fluoride) Related Products

- 59564-78-2(1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylicacid)

- 896310-81-9(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)

- 1805114-77-5(6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)

- 2227918-63-8(3-(4-fluorophenyl)-4-(2R)-oxiran-2-yl-1H-pyrazole)

- 1268390-67-5(4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine)

- 1805124-98-4(Methyl 2-chloromethyl-3-cyano-4-(trifluoromethyl)benzoate)

- 2228233-77-8(1-butyl-2,2-difluorocyclopropan-1-amine)

- 3458-28-4(D(+)-Mannose)

- 1805011-93-1(6-Amino-4-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine)

- 30462-35-2(Theaflavin 3,3'-digallate)